2-Chloro-5-fluoro-1,3-dinitrobenzene
Description
This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and agrochemical research. The electron-withdrawing nitro and halogen groups enhance reactivity in nucleophilic aromatic substitution (NAS) reactions, while fluorine’s electronegativity can modulate solubility and metabolic stability in bioactive derivatives .
Properties
CAS No. |
62558-39-8 |
|---|---|
Molecular Formula |
C6H2ClFN2O4 |
Molecular Weight |
220.54 g/mol |
IUPAC Name |
2-chloro-5-fluoro-1,3-dinitrobenzene |
InChI |
InChI=1S/C6H2ClFN2O4/c7-6-4(9(11)12)1-3(8)2-5(6)10(13)14/h1-2H |
InChI Key |
JSXJYGLDJJHAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent type, position, and number, leading to distinct physicochemical and reactivity profiles. Key comparisons include:
2-Chloro-5-(1-methylpropyl)-1,3-dinitrobenzene (CAS 58574-06-4)
- Substituents : A branched 1-methylpropyl group replaces fluorine at position 4.
- Polar Surface Area (PSA) : 86.28 (experimental) .
- Impact : The bulky alkyl group increases hydrophobicity, reducing solubility in polar solvents. This may limit applications in aqueous-phase reactions but enhance compatibility in lipid-based systems.
1-Chloro-2,4-difluoro-5-nitrobenzene (CAS 1481-68-1)
- Substituents : Two fluorine atoms at positions 2 and 4, one nitro group at position 5.
- Similarity Score : 0.92 (structural similarity index) .
- The fluorine arrangement may improve thermal stability compared to the target compound.
1-Chloro-2,3-dinitrobenzene (CDNB)
- Substituents : Two nitro groups at positions 2 and 3, chlorine at position 1.
- Applications : Widely used as a substrate for glutathione-S-transferase (GST) enzymatic assays due to its electrophilic reactivity .
- Comparison : The absence of fluorine in CDNB increases its electrophilicity, making it more reactive toward thiol groups in GST assays than the target compound.
2-Bromo-5-chloro-1,3-difluorobenzene
- Substituents : Bromine at position 2, chlorine at 5, and fluorines at 1 and 3.
- Impact : Bromine’s larger atomic radius and lower electronegativity compared to nitro groups reduce resonance effects, altering regioselectivity in substitution reactions .
Physicochemical Properties
*Estimated based on structural similarity to ; †Calculated using fragment-based methods; ‡Experimental value from enzymatic studies.
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